Rivoglitazone metabolite M11

Description

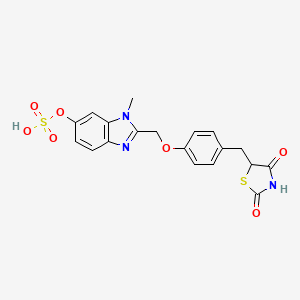

Structure

2D Structure

3D Structure

Properties

CAS No. |

332944-29-3 |

|---|---|

Molecular Formula |

C19H17N3O7S2 |

Molecular Weight |

463.5 g/mol |

IUPAC Name |

[2-[[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]methyl]-3-methylbenzimidazol-5-yl] hydrogen sulfate |

InChI |

InChI=1S/C19H17N3O7S2/c1-22-15-9-13(29-31(25,26)27)6-7-14(15)20-17(22)10-28-12-4-2-11(3-5-12)8-16-18(23)21-19(24)30-16/h2-7,9,16H,8,10H2,1H3,(H,21,23,24)(H,25,26,27) |

InChI Key |

INUMSVMFZRMZEH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC(=C2)OS(=O)(=O)O)N=C1COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 |

Origin of Product |

United States |

Biochemical Pathways of Rivoglitazone Metabolite M11 Formation

Initial Biotransformation Pathways of Rivoglitazone (B70887) Leading to M11 Precursors

The journey to the formation of metabolite M11 begins with initial biotransformation reactions that modify the parent Rivoglitazone molecule, preparing it for subsequent conjugation.

O-Demethylation as a Primary Phase I Metabolic Step in Rivoglitazone Disposition

The first crucial step in the pathway to M11 is the O-demethylation of Rivoglitazone. This Phase I metabolic reaction involves the removal of a methyl group from the methoxy (B1213986) moiety on the benzimidazole (B57391) ring of the Rivoglitazone structure. This process results in the formation of a hydroxyl group, creating the precursor molecule, O-desmethyl-rivoglitazone. O-demethylation has been identified as a principal metabolic pathway for Rivoglitazone in preclinical studies involving rats and monkeys. nih.gov In these animal models, O-demethylation is a major route of clearance for the parent drug. nih.gov

Phase II Conjugation Leading to Rivoglitazone Metabolite M11 O-Demethyl-O-Sulfate Formation

Following the initial O-demethylation, the newly formed hydroxyl group on the O-desmethyl-rivoglitazone precursor undergoes a Phase II conjugation reaction. This step involves the addition of a sulfate (B86663) group, a process known as sulfation or O-sulfation. The resulting molecule is the stable and more water-soluble metabolite, this compound (O-demethyl-O-sulfate). The formation of M11 has been observed in in-vitro studies using hepatocytes from rats, monkeys, and humans, indicating that the enzymatic machinery for this conjugation is present across these species. nih.gov In plasma, the O-demethyl-O-sulfate metabolite (M11) has been identified as a major metabolite in rats. nih.gov

Enzymatic Systems Governing this compound Biosynthesis

The biosynthesis of this compound is a carefully orchestrated process governed by specific enzyme systems. Phase I O-demethylation is catalyzed by the Cytochrome P450 superfamily of enzymes, while the subsequent Phase II sulfation is mediated by sulfotransferase enzymes.

Role of Cytochrome P450 Enzymes in the O-Demethylation of Rivoglitazone

The O-demethylation of Rivoglitazone is a classic example of a Cytochrome P450 (CYP)-mediated reaction. nih.govrsc.org CYPs are a diverse family of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including many drugs. rsc.org While studies on Rivoglitazone have indicated that its oxidative metabolism is carried out by multiple human P450 enzymes, specific isoform contributions to O-demethylation have been elucidated through research on structurally related thiazolidinediones. nih.gov For instance, the metabolism of rosiglitazone (B1679542) is primarily handled by CYP2C8, with a lesser role for CYP2C9. drugbank.compharmgkb.org Similarly, pioglitazone (B448) is metabolized mainly by CYP2C8 and, to a lesser extent, by CYP3A4. nih.gov Based on these findings, it is highly probable that CYP2C8 is a key enzyme in the O-demethylation of Rivoglitazone, potentially with contributions from other isoforms like CYP3A4.

Table 1: Cytochrome P450 Isoforms Implicated in the Metabolism of Thiazolidinediones

| Thiazolidinedione | Major CYP Isoforms | Minor CYP Isoforms |

| Rosiglitazone | CYP2C8 drugbank.compharmgkb.org | CYP2C9 drugbank.compharmgkb.org |

| Pioglitazone | CYP2C8, CYP3A4 nih.gov | - |

| Rivoglitazone | Likely CYP2C8, with potential involvement of other isoforms such as CYP3A4 (Inferred from related compounds) | Not definitively identified |

Sulfotransferase-Mediated O-Sulfation Pathway in M11 Production

The second step in M11 formation, O-sulfation, is catalyzed by a family of Phase II enzymes known as sulfotransferases (SULTs). nih.gov These cytosolic enzymes are responsible for transferring a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amino group on a substrate. nih.gov The detection of M11 in human hepatocytes confirms the presence and activity of the necessary SULT enzymes for this conjugation. nih.gov While the specific SULT isoforms responsible for the formation of this compound have not been definitively identified, research on other phenolic compounds and drugs suggests the involvement of the SULT1 family, particularly SULT1A1, SULT1A3, and SULT1E1, which are known to sulfate a wide range of substrates containing hydroxyl groups. nih.gov

Distinguishing M11 Formation from Glucuronidation Pathways in Rivoglitazone Metabolism

It is important to distinguish the sulfation pathway leading to metabolite M11 from another major Phase II metabolic route for Rivoglitazone: glucuronidation. In-vitro studies have identified N-glucuronidation as a distinct metabolic pathway for Rivoglitazone. nih.gov This process, which involves the attachment of glucuronic acid to the thiazolidinedione ring nitrogen, is mediated by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A3 and UGT2B7. nih.gov Therefore, the formation of M11 (O-demethyl-O-sulfate) and the formation of N-glucuronide metabolites are separate and parallel metabolic fates for Rivoglitazone, catalyzed by different enzyme systems (SULTs vs. UGTs) and acting on different sites of the molecule.

Table 2: Key Metabolic Pathways of Rivoglitazone

| Pathway | Phase | Key Enzymes | Resulting Metabolite Type |

| O-Demethylation | Phase I | Cytochrome P450 (e.g., likely CYP2C8) pharmgkb.orgnih.gov | O-desmethyl-rivoglitazone (M11 precursor) |

| O-Sulfation | Phase II | Sulfotransferases (SULTs) nih.gov | This compound (O-demethyl-O-sulfate) |

| N-Glucuronidation | Phase II | UGT1A3, UGT2B7 nih.gov | N-glucuronide metabolites |

In Vitro Characterization and Species Differences in Rivoglitazone Metabolite M11 Formation

Hepatocyte-Based Metabolic Profiling of Rivoglitazone (B70887) Metabolite M11

Hepatocytes, the primary cells of the liver, are the main site of drug metabolism. Therefore, in vitro systems using hepatocytes are invaluable tools for studying the metabolic fate of drug candidates like Rivoglitazone.

Studies utilizing freshly isolated hepatocytes from rats, monkeys, and humans have been instrumental in characterizing the metabolic profile of Rivoglitazone. The O-demethyl-O-sulfate metabolite, designated as M11, has been successfully detected in hepatocyte incubations across all three species. researchgate.net

In these experiments, [14C]-labeled Rivoglitazone is incubated with hepatocytes, and the resulting metabolites are analyzed using techniques such as high-performance liquid chromatography (HPLC) with radioactivity detection and liquid chromatography/tandem mass spectrometry (LC-MS/MS). researchgate.net This allows for both the detection and structural elucidation of the metabolites formed.

While M11 is consistently observed in all three species, its relative abundance can differ. In vivo, M11 is a major metabolite in rats, whereas in monkeys it is one of many minor metabolites. researchgate.net The detection of M11 in human hepatocytes is significant for predicting the metabolic pathways of Rivoglitazone in humans. researchgate.net

Table 1: Detection of Rivoglitazone Metabolite M11 in Hepatocyte Systems

| Species | M11 Detection | Method |

| Rat | Detected | HPLC with radioactivity detection, LC-MS/MS |

| Monkey | Detected | HPLC with radioactivity detection, LC-MS/MS |

| Human | Detected | HPLC with radioactivity detection, LC-MS/MS |

Liver Microsomal Incubation Systems for this compound Generation

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. Incubations with liver microsomes are a common in vitro method to study Phase I metabolism.

The formation of Rivoglitazone metabolites has been investigated using liver microsomes from rats, monkeys, and humans. researchgate.net These studies typically involve incubating [14C]rivoglitazone with liver microsomes in the presence of an NADPH-generating system, which is essential for the activity of most CYP enzymes. researchgate.net

While these systems are effective for identifying oxidative metabolites, the formation of M11, which is a sulfate (B86663) conjugate (a Phase II metabolite), is not typically observed in standard microsomal incubations that lack the necessary cofactors for sulfation (e.g., PAPS - 3'-phosphoadenosine-5'-phosphosulfate). The primary metabolites identified in these microsomal systems are products of oxidation, such as O-demethyl rivoglitazone (M12), N-demethyl rivoglitazone (M17), and TZD ring 5-hydroxy rivoglitazone (M18). researchgate.net Therefore, hepatocyte systems, which contain both Phase I and Phase II enzymes and their respective cofactors, are more suitable for studying the formation of M11.

Comparative Analysis of this compound Formation Across In Vitro Species Models

Comparing the metabolic profiles of a drug candidate across different species is crucial for selecting appropriate animal models for preclinical safety studies and for extrapolating the data to humans.

In vitro studies with hepatocytes have revealed quantitative differences in the formation of Rivoglitazone metabolites among rats, monkeys, and humans. While M11 is formed in all three species, its prominence varies. In vivo plasma analysis showed that O-demethyl-O-sulfate (M11) was the major metabolite in rats, but it was observed as one of many minor metabolites in monkeys. researchgate.net The levels of M11 formation in human hepatocytes provide critical information for predicting its significance in human metabolism.

Table 2: Comparative In Vivo Plasma Levels of this compound

| Species | Relative Abundance of M11 in Plasma |

| Rat | Major metabolite |

| Monkey | Minor metabolite |

Data from in vivo studies provides context for the in vitro findings.

Despite the quantitative differences, there are qualitative similarities in the metabolic pathways of Rivoglitazone across the species studied. The initial metabolic steps leading to the formation of M11 involve O-demethylation, which is an oxidative reaction. This O-demethylated intermediate then undergoes sulfation to form M11. The detection of M11 in hepatocytes from all three species indicates that this metabolic pathway is conserved. researchgate.net

Furthermore, incubations of [14C]rivoglitazone with liver microsomes in the presence of an NADPH-generating system yielded qualitatively similar oxidative metabolic profiles in rat, monkey, and human liver microsomes. researchgate.net This suggests that the initial oxidative metabolism of Rivoglitazone is handled by similar enzyme systems across these species, even if the subsequent conjugation reactions that lead to metabolites like M11 show quantitative variations.

In Vivo Disposition and Quantitative Analysis of Rivoglitazone Metabolite M11 in Preclinical Models

Plasma Pharmacokinetics of Rivoglitazone (B70887) Metabolite M11 in Animal Models

Pharmacokinetic studies in animal models have revealed significant species-dependent differences in the plasma profile of Rivoglitazone metabolite M11. nih.gov Following the administration of Rivoglitazone, the parent compound was the primary component observed in the plasma of both rats and monkeys. nih.gov However, the prevalence of its metabolite, M11, varied distinctly between the two species. nih.gov

M11 is identified as an O-demethyl-O-sulfate metabolite, indicating that O-demethylation is a key initial metabolic pathway for Rivoglitazone in these preclinical models. nih.govnih.gov The subsequent sulfation leads to the formation of M11.

In male F344/DuCrlCrlj rats, this compound was identified as the major metabolite circulating in plasma. nih.gov This finding underscores the significance of the O-demethylation pathway in the rat model for the clearance of Rivoglitazone. nih.gov The prominence of M11 in rat plasma suggests that this metabolite is a key contributor to the total drug-related material exposure in this species. nih.gov

Conversely, in cynomolgus monkeys, this compound was observed as one of many minor metabolites in the plasma. nih.gov While the O-demethylation pathway is also a primary route of metabolism in monkeys, M11 does not accumulate to the same extent in their systemic circulation as it does in rats. nih.gov Instead, the metabolic profile in monkeys appears to be more diverse, with a wider array of minor metabolites present. nih.gov

Table 1: Relative Plasma Abundance of this compound in Preclinical Models

| Species | Metabolite Status | Key Finding |

|---|---|---|

| Rat (F344/DuCrlCrlj) | Major | M11 is the most prominent metabolite in plasma. nih.gov |

Excretion Pathways of this compound and Related Metabolites in Preclinical Species

The routes of excretion for Rivoglitazone and its metabolites, including M11, also show considerable variation between preclinical species. nih.gov Studies using radiolabeled [¹⁴C]rivoglitazone have elucidated these pathways. nih.gov

In rats, the radioactivity was predominantly excreted in the feces. nih.gov Given that M11 is the major metabolite in rat plasma, it can be inferred that the primary excretion route for M11 in this species is through the biliary-fecal pathway. nih.gov

In contrast, monkeys exhibited a different excretion profile, with radioactivity being eliminated in both urine and feces in approximately equal measure. nih.gov This suggests that for monkeys, both renal and biliary excretion are significant pathways for the clearance of Rivoglitazone and its various metabolites, including the minor metabolite M11. nih.gov

Table 2: Primary Excretion Routes of [¹⁴C]rivoglitazone-Related Radioactivity

| Species | Fecal Excretion | Urinary Excretion |

|---|---|---|

| Rat | Major Pathway | Minor Pathway |

Contribution of this compound to the Overall Metabolic Profile and Disposition of Rivoglitazone In Vivo

Metabolism is the principal driver of total body clearance for Rivoglitazone in both rat and monkey models, as direct excretion of the unchanged drug in urine and bile is low. nih.gov The metabolic process for Rivoglitazone is complex, with twenty different metabolites (M1-M20) having been identified across these species. nih.gov

The formation of M11 is a result of one of the five initial metabolic pathways proposed for Rivoglitazone: O-demethylation, followed by sulfation. nih.govnih.gov O-demethylation has been identified as the main metabolic pathway in both rats and monkeys, highlighting its importance in the disposition of the parent drug. nih.gov

Advanced Analytical Methodologies for Rivoglitazone Metabolite M11 Elucidation

Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches for M11 Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone technology for the detection and structural analysis of drug metabolites in complex biological matrices. Its high sensitivity and selectivity are indispensable for identifying metabolites like M11, which may be present at low concentrations.

Tandem mass spectrometry (LC-MS/MS) has been instrumental in the structural characterization of Rivoglitazone (B70887) metabolites, including M11. nih.govnih.gov In studies of Rivoglitazone's metabolism, researchers identified twenty different metabolites (M1 through M20) by utilizing LC-MS/MS techniques. nih.gov

M11 was identified as the O-demethyl-O-sulfate of Rivoglitazone. nih.gov This identification was achieved by analyzing the fragmentation patterns generated during MS/MS analysis. The mass spectrometer isolates the protonated molecular ion of the potential metabolite and subjects it to collision-induced dissociation (CID), which breaks the molecule into smaller, characteristic fragment ions. By interpreting the resulting mass spectrum, scientists can piece together the metabolite's structure. For M11, this involved observing the loss of the sulfate (B86663) group and other signature fragments corresponding to the core structure of Rivoglitazone. In studies with rats, M11 was identified as the major metabolite circulating in plasma. nih.gov

The proposed fragmentation pathway for a related thiazolidinedione metabolite provides insight into the general approach. For instance, the positive ion LC/MS/MS spectrum for an ion [MH]+ at m/z 346, which is proposed as M11, shows characteristic fragmentation that helps confirm its structure. researchgate.net

Table 1: Illustrative LC-MS/MS Fragmentation Data for M11 Identification

| Precursor Ion (m/z) | Product Ions (m/z) | Interpretation of Neutral Loss/Fragment |

|---|---|---|

| [M-H]- | Varies | Loss of SO3 (sulfate group) |

| [M+H]+ | Varies | Cleavage at the ether linkage |

Note: This table is illustrative of the data generated in LC-MS/MS experiments for metabolite identification. Specific m/z values depend on the exact mass and ionization mode.

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard-resolution mass spectrometry by providing highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the determination of the elemental composition of a metabolite, greatly narrowing down the possibilities for its chemical formula. nih.gov

In the context of M11, HRMS would be applied to accurately measure the mass of the parent ion. This precise mass is then used to calculate a unique elemental formula. For example, the calculated mass for the proposed O-demethyl-O-sulfate structure of Rivoglitazone would be compared against the experimentally measured mass. A close match provides strong evidence for the metabolite's identity, distinguishing it from other potential metabolites that might have the same nominal mass but a different elemental composition. This capability is crucial for confirming the identity of metabolites proposed by lower-resolution MS/MS analysis. nih.gov

Radiochemical Detection Techniques in Rivoglitazone Metabolic Studies Involving M11

Radiolabeling studies are a definitive method for tracking the disposition and metabolic fate of a drug. In the investigation of Rivoglitazone, [14C]rivoglitazone was administered to rats and monkeys to trace the radioactivity through the body. nih.gov This technique allows for a complete mass balance assessment, ensuring that all metabolites, including M11, are accounted for, regardless of their chemical structure.

After administration of [14C]rivoglitazone, radioactivity was primarily found in the feces of rats, while in monkeys, it was excreted in both urine and feces in nearly equal proportions. nih.gov By analyzing the plasma, urine, and feces with radio-detection methods (e.g., liquid scintillation counting) combined with LC, researchers can create a "metabolite profile." The peaks of radioactivity correspond to the parent drug and its various metabolites. The fraction corresponding to M11 can be quantified, providing information on its relative abundance. In these studies, M11 was confirmed as a major metabolite in rat plasma. nih.gov

Table 2: Research Findings from Radiochemical Studies of Rivoglitazone

| Species | Route of Administration | Primary Route of Excretion | Major Metabolite in Plasma |

|---|---|---|---|

| Rat | Oral | Feces | M11 (O-demethyl-O-sulfate) |

| Monkey | Oral | Urine and Feces | Multiple minor metabolites |

Source: Based on findings from in vivo metabolic studies of Rivoglitazone. nih.gov

Complementary Spectroscopic Methods for Definitive Structural Assignment of Metabolites (e.g., Nuclear Magnetic Resonance)

While mass spectrometry is a powerful tool for proposing metabolite structures, Nuclear Magnetic Resonance (NMR) spectroscopy is often considered the gold standard for definitive structural assignment. nih.gov Unlike MS, which provides information about mass and fragmentation, NMR provides detailed information about the chemical environment of individual atoms (specifically hydrogen, carbon, and others) within a molecule. mdpi.com This allows for the unambiguous determination of its complete three-dimensional structure.

For a metabolite like M11, obtaining a sufficient quantity of the isolated compound is necessary for NMR analysis. Once isolated, techniques such as 1H NMR and 13C NMR would be employed. The resulting spectra would show chemical shifts and coupling constants that are unique to the M11 structure. For instance, the absence of a methoxy (B1213986) signal in the 1H NMR spectrum would confirm the O-demethylation, and changes in the chemical shifts of nearby aromatic protons would further support the structural assignment. Two-dimensional NMR techniques can be used to establish connectivity between different parts of the molecule, providing irrefutable proof of the structure elucidated by mass spectrometry. mdpi.com

Comparative Metabolomics and Extrapolation Principles for Rivoglitazone Metabolite M11

Cross-Species Metabolic Variations Impacting Rivoglitazone (B70887) Metabolite M11 Profiles

The metabolic profile of Rivoglitazone, a thiazolidinone (TZD) derivative, displays notable variations across different species, particularly concerning its metabolite M11 (O-demethyl-O-sulfate). Studies in preclinical animal models, such as rats and monkeys, have identified five principal metabolic pathways for Rivoglitazone: O-demethylation, N-demethylation, TZD ring hydroxylation, TZD ring opening, and N-glucuronidation. researchgate.netnih.gov

O-demethylation serves as the primary metabolic route in both rats and monkeys. researchgate.netnih.gov This pathway leads to the formation of the O-demethyl-O-sulfate metabolite, M11. However, the quantitative significance of M11 as a circulating metabolite differs substantially between these species. In rats, M11 is observed as the major metabolite in plasma. nih.gov In contrast, M11 is found only as one of many minor metabolites in the plasma of cynomolgus monkeys. nih.gov

Further metabolic differences are evident in other pathways. For instance, N-demethylation and TZD ring hydroxylation were metabolic routes observed in monkeys but not in rats. researchgate.netnih.gov Additionally, the formation of N-glucuronide metabolites was more significant in monkeys than in rats. researchgate.netnih.gov Despite these variations, in vitro studies using hepatocytes have detected the formation of M11 in all tested species, including rats, monkeys, and humans, indicating a conserved pathway, albeit with different quantitative outputs. nih.gov

| Metabolic Pathway/Metabolite | Rat | Monkey | Human (Predicted from in vitro) |

|---|---|---|---|

| O-demethylation | Main Pathway researchgate.netnih.gov | Main Pathway researchgate.netnih.gov | Predicted Pathway nih.gov |

| Metabolite M11 (O-demethyl-O-sulfate) | Major Plasma Metabolite nih.gov | Minor Plasma Metabolite nih.gov | Detected in Hepatocytes nih.gov |

| N-demethylation | Not Observed researchgate.netnih.gov | Observed researchgate.netnih.gov | Predicted Pathway nih.gov |

| TZD Ring Hydroxylation | Not Observed researchgate.netnih.gov | Observed researchgate.netnih.gov | Predicted Pathway nih.gov |

| N-glucuronidation | Minor Pathway researchgate.netnih.gov | More Significant than in Rats researchgate.netnih.gov | Predicted Pathway nih.gov |

Methodological Approaches for Interspecies Extrapolation of Rivoglitazone Metabolic Data

To bridge the metabolic gap between preclinical species and humans, researchers employ several methodological approaches for the interspecies extrapolation of Rivoglitazone's metabolic data. These methods primarily rely on in vitro systems to simulate metabolism and provide a basis for predicting in vivo outcomes. nih.gov This strategy is often referred to as in vitro-in vivo extrapolation (IVIVE). nih.govresearchgate.net

The primary in vitro tools used in the study of Rivoglitazone metabolism include:

Liver Microsomes : These preparations from rat, monkey, and human livers contain key drug-metabolizing enzymes, particularly the cytochrome P450 (P450) superfamily. nih.govnih.gov They are used to identify potential metabolites and to determine the intrinsic clearance of the parent drug via specific enzymatic pathways. nih.gov

Freshly Isolated Hepatocytes : These whole-cell systems from different species offer a more comprehensive metabolic picture, as they contain a fuller complement of both Phase I (e.g., P450s) and Phase II (e.g., UGTs, SULTs) enzymes. nih.gov Studies with Rivoglitazone used hepatocytes from rats, monkeys, and humans to detect a wider range of metabolites, including sulfates like M11 and other conjugates. nih.gov

cDNA-Expressed Human Enzymes : To pinpoint the specific human enzymes responsible for Rivoglitazone's metabolism, researchers utilize recombinant systems that express individual P450 and UDP-glucuronosyltransferase (UGT) enzymes. nih.gov For Rivoglitazone, this approach identified that its four oxidative metabolites were formed by multiple P450 enzymes, while its N-glucuronide was formed by UGT1A3 and UGT2B7. nih.gov

By comparing the metabolite profiles generated in these in vitro systems across species, scientists can identify common pathways and species-specific differences, which is crucial for validating the relevance of the toxicological animal models. nih.goveuropa.eu

| Methodology | Application in Rivoglitazone Studies | Key Findings/Purpose |

|---|---|---|

| Liver Microsomes (Rat, Monkey, Human) | Used to study oxidative and glucuronidation pathways. nih.govnih.gov | Identified primary oxidative metabolites and N-glucuronide formation. nih.gov Used for IVIVE of metabolic clearance. nih.gov |

| Isolated Hepatocytes (Rat, Monkey, Human) | Provided a comprehensive view of Phase I and Phase II metabolism. nih.gov | Enabled the detection of sulfate (B86663) conjugates like M11 in all species and a human-specific cysteine conjugate (M15). nih.gov |

| cDNA-Expressed Human Enzymes (P450s, UGTs) | Used to identify specific human enzymes involved in metabolism. nih.gov | Determined that multiple P450s form oxidative metabolites and that UGT1A3/UGT2B7 form the N-glucuronide. nih.gov |

Predicting Human Metabolite Profiles of Rivoglitazone and M11 from Preclinical Research

The prediction of human metabolite profiles for Rivoglitazone and its metabolite M11 is accomplished by integrating data from in vivo animal studies with the results from the in vitro methodologies described previously. The core of this predictive effort lies in the use of human-derived in vitro systems, such as human liver microsomes and hepatocytes. nih.gov

Through the analysis of Rivoglitazone's metabolism in these human systems, researchers predicted that the five primary metabolic pathways observed in preclinical species—four oxidation pathways and one N-glucuronidation pathway—would also be the relevant pathways in humans. nih.gov This correspondence between the in vitro findings and the in vivo animal data provides confidence in the extrapolation. nih.gov

A critical finding from this predictive work was the detection of the O-demethyl-O-sulfate metabolite, M11, in incubations with human hepatocytes. nih.gov Although M11 showed variable plasma concentrations between rats (major) and monkeys (minor), its confirmed formation in a human cell-based system was a key piece of evidence used to predict that it would also be a human metabolite. nih.govnih.gov Furthermore, these predictive studies identified a TZD ring-opened S-cysteine conjugate (M15) that was detected in human hepatocytes but not in those from rats or monkeys, suggesting a potentially human-specific metabolic route. nih.gov

Ultimately, the use of comparative in vitro metabolism studies allows for an early assessment of how humans might metabolize a drug candidate. europa.eu By establishing that the metabolic pathways in preclinical species are qualitatively similar to those predicted for humans and by identifying human-specific metabolites, this research provides a basis for validating the chosen animal models for safety assessment. nih.gov

Emerging Research Avenues and Unresolved Questions in Rivoglitazone Metabolite M11 Research

Identification of Novel or Minor Metabolic Pathways Involving Rivoglitazone (B70887) Metabolite M11 Precursors

The principal metabolic route to M11 involves two key steps: O-demethylation of the parent compound, Rivoglitazone, followed by sulfation of the resulting hydroxyl group. While O-demethylation is a well-recognized primary metabolic pathway for Rivoglitazone, the potential for alternative or minor pathways leading to the formation of M11 precursors warrants further investigation. drugbank.com

Research into other thiazolidinediones, such as pioglitazone (B448) and troglitazone, has revealed unexpected metabolic pathways, including the oxidative cleavage of the thiazolidinedione (TZD) ring. semanticscholar.orgmadbarn.com This TZD ring scission can generate reactive intermediates and lead to a different cascade of metabolites. madbarn.com A crucial unresolved question is whether Rivoglitazone can also undergo a similar TZD ring opening. The existence of such a pathway could potentially generate novel precursors for sulfation, which may or may not lead to the formation of M11 but could represent an entirely new family of sulfated metabolites.

Furthermore, minor oxidative reactions at other positions on the Rivoglitazone molecule, prior to or concurrent with O-demethylation, could create di-hydroxylated or other modified intermediates. These intermediates could then be subject to sulfation, potentially at multiple sites. The exploration of these less conventional metabolic transformations could provide a more complete picture of Rivoglitazone's biotransformation and the full range of precursors to its sulfated metabolites.

Table 1: Potential Research Areas for Novel M11 Precursor Pathways

| Research Area | Rationale | Potential Impact |

| Thiazolidinedione Ring Scission | Observed with other thiazolidinediones like pioglitazone and troglitazone. | Identification of a new class of Rivoglitazone metabolites and a more complex metabolic profile. |

| Minor Oxidative Pathways | Formation of di-hydroxylated or other modified intermediates prior to sulfation. | Understanding the full spectrum of sulfated metabolites and their potential biological activities. |

| Sequential Metabolic Activation | Investigation of further metabolism of initial metabolites beyond simple sulfation. | A more comprehensive understanding of the complete metabolic fate of Rivoglitazone. |

Detailed Enzymatic Kinetics and Regulation of Rivoglitazone Metabolite M11 Formation Pathways

The formation of this compound is a two-step enzymatic process. The initial O-demethylation is likely catalyzed by cytochrome P450 (CYP) enzymes, while the subsequent sulfation is mediated by sulfotransferases (SULTs). nih.gov A significant gap in the current knowledge is the precise identification of the specific CYP and SULT isoforms involved and their detailed enzymatic kinetics.

For the O-demethylation step, studies on the related thiazolidinedione, rosiglitazone (B1679542), have implicated CYP2C8 as the primary enzyme responsible for its hydroxylation and N-demethylation, with minor contributions from CYP2C9. nih.govoipub.com It is plausible that these isoforms also play a role in the O-demethylation of Rivoglitazone. However, dedicated studies are required to confirm this and to determine the kinetic parameters (Km and Vmax) for this specific reaction.

Regarding the sulfation step, SULT1A1 is a major SULT enzyme involved in the metabolism of a wide range of xenobiotics and is known to sulfate (B86663) phenolic compounds. nih.gov Research on the sulfation of O-demethyl apixaban, another O-demethylated drug metabolite, identified SULT1A1 and SULT1A2 as the key enzymes, with SULT1A1 being more efficient. nih.govmdpi.com This provides a strong indication that SULT1A1 may be the primary enzyme responsible for the formation of M11. However, the enzymatic kinetics of O-demethyl-rivoglitazone sulfation have not been reported. Determining the Km and Vmax values for the responsible SULT isoform(s) is essential for predicting the rate of M11 formation and potential drug-drug interactions.

Table 2: Unresolved Questions in the Enzymology of M11 Formation

| Enzymatic Step | Key Unresolved Questions | Proposed Research |

| O-demethylation | - Which specific CYP450 isoforms are responsible? - What are the Km and Vmax values for this reaction? | - Incubation studies with a panel of recombinant human CYP450 enzymes. - Kinetic analysis using human liver microsomes. |

| Sulfation | - Which specific SULT isoforms are responsible? - What are the Km and Vmax values for the sulfation of O-demethyl-rivoglitazone? | - Incubation studies with a panel of recombinant human SULT enzymes. - Kinetic analysis using human liver cytosol and specific SULT isoforms. |

Methodological Advancements in Metabolite Discovery and Characterization Specific to Sulfated Metabolites

The identification and characterization of sulfated metabolites like M11 present unique analytical challenges due to their polarity and potential instability. Recent advancements in analytical techniques, particularly in mass spectrometry, have significantly improved the ability to detect and structurally elucidate these compounds.

Ultra-high-performance liquid chromatography coupled with high-resolution tandem mass spectrometry (UHPLC-HRMS/MS) has become a powerful tool for the untargeted profiling of sulfated metabolites. nih.govfrontiersin.org Data-dependent acquisition methods allow for the collection of high-quality fragmentation spectra, which are crucial for structural identification. nih.govfrontiersin.org A characteristic feature in the fragmentation of sulfated metabolites is the neutral loss of 80 Da, corresponding to the SO3 group. mdpi.com This specific neutral loss can be used as a diagnostic tool to selectively screen for sulfated compounds in complex biological matrices. mdpi.com

Furthermore, the development of novel data analysis workflows, including automated script-based data processing and k-means clustering of fragmentation patterns, can aid in the systematic identification of sulfated metabolites from large datasets. nih.govfrontiersin.org The synthesis of authentic standards of sulfated metabolites is also critical for unequivocal structure validation and for obtaining quantitative data. mdpi.com The development of more efficient and straightforward chemical synthesis methods for preparing libraries of sulfated compounds will be invaluable for future research in this area. mdpi.com

Table 3: Advanced Analytical Techniques for Sulfated Metabolite Research

| Technique | Application in M11 Research | Advantages |

| UHPLC-HRMS/MS | Detection and quantification of M11 and other potential sulfated metabolites in biological samples. | High sensitivity, selectivity, and resolution for complex mixture analysis. |

| Data-Dependent Acquisition (DDA) | Generation of high-quality fragmentation spectra for structural elucidation. | Provides detailed structural information for metabolite identification. |

| Neutral Loss Scanning | Specific detection of sulfated metabolites by monitoring the loss of the SO3 group (80 Da). | Highly selective for the identification of sulfated compounds. |

| Automated Data Processing | High-throughput analysis of large metabolomics datasets. | Efficient and systematic identification of potential metabolites. |

Influence of Genetic Polymorphisms on M11 Formation Enzymes

As discussed, CYP2C8 is a candidate enzyme for the initial O-demethylation of Rivoglitazone. Genetic polymorphisms in the CYP2C8 gene are known to affect the metabolism of other drugs. researchgate.net Therefore, it is important to investigate whether common CYP2C8 variants influence the O-demethylation of Rivoglitazone.

The sulfotransferase SULT1A1 is highly polymorphic in the human population. nih.gov Several single nucleotide polymorphisms (SNPs) in the SULT1A1 gene have been identified, some of which lead to the expression of allozymes with altered enzymatic activity and stability. nih.gov For example, the SULT1A1*2 allele has been associated with decreased sulfotransferase activity. researchgate.net Given the likely role of SULT1A1 in the formation of M11, it is a critical unresolved question whether SULT1A1 polymorphisms affect the sulfation of O-demethyl-rivoglitazone. Individuals with low-activity SULT1A1 genotypes may exhibit lower levels of M11 and potentially higher exposure to the O-demethylated precursor or the parent drug, which could have clinical implications.

Future research should focus on in vitro studies with recombinant SULT1A1 allozymes to assess their catalytic efficiency towards O-demethyl-rivoglitazone. Furthermore, clinical studies correlating SULT1A1 genotypes with the pharmacokinetic profile of Rivoglitazone and the levels of its metabolites, including M11, are needed to understand the clinical relevance of these genetic variations.

Table 4: Key Genetic Polymorphisms for Investigation in M11 Formation

| Gene | Polymorphism (example) | Potential Functional Consequence | Research Approach |

| CYP2C8 | Known functional variants | Altered O-demethylation of Rivoglitazone | In vitro studies with recombinant CYP2C8 variants; clinical pharmacokinetic studies. |

| SULT1A1 | SULT1A1*2 | Decreased sulfation of O-demethyl-rivoglitazone | In vitro kinetic studies with SULT1A1 allozymes; clinical studies correlating genotype with M11 levels. |

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for identifying Rivoglitazone metabolite M11 in preclinical and human studies?

- Methodological Answer : M11 identification relies on liquid chromatography–high-resolution mass spectrometry (LC-HRMS) coupled with synthetic metabolite standards. Key parameters include matching retention times (±0.1 min) and HRMS spectra (mass error < 5 ppm) to reference standards. Fragmentation patterns (MS/MS) are analyzed using software like Metabolynx 4.1 or Compound Discoverer . For unambiguous identification, cross-validation with synthesized M11 is critical to avoid false positives in complex biological matrices.

Q. How can researchers ensure reproducibility in quantifying M11 across metabolomics workflows?

- Methodological Answer : Implement standardized sample preparation protocols (e.g., extraction solvents, freeze-thaw cycles) to minimize variability. Use isotope-labeled internal standards (e.g., deuterated M11) for calibration. Data preprocessing should include batch correction and normalization to account for instrumental drift. Reference datasets should be curated using repositories like MetaboLights, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What in silico tools are effective for predicting M11's metabolic pathways and interactions?

- Methodological Answer : Use network analysis tools (e.g., GNPS, MAGMa) to map M11’s potential biotransformation pathways. Molecular docking software (AutoDock Vina, Schrödinger) can predict binding affinities to targets like PPARgamma. For pathway enrichment, integrate results with databases such as Reactome (e.g., glyoxylate metabolism R-HSA-389661) and KEGG .

Advanced Research Questions

Q. How does M11's PPARgamma activation mechanism differ from its parent compound, Rivoglitazone?

- Methodological Answer : X-ray crystallography reveals that M11 binds PPARgamma with distinct conformational changes compared to Rivoglitazone. While both stabilize the receptor’s AF-2 helix, M11 induces a unique hydrogen-bonding network with residues Ser289 and His449, reducing off-target effects like edema. Functional assays (e.g., transactivation and coactivator recruitment) should quantify potency differences, with EC50 values normalized to reference agonists .

Q. What experimental strategies address discrepancies in M11's pharmacological activity across in vitro and in vivo models?

- Methodological Answer : Conduct dose-response studies across species (rodents, non-human primates) to assess interspecies variability. Use knockout models (e.g., PPARgamma-/-) to isolate receptor-specific effects. For contradictory data, apply meta-analysis frameworks (fixed-effects or random-effects models) with sensitivity analyses to evaluate heterogeneity sources (e.g., study design, sample size) .

Q. How can M11's metabolomics data be integrated with transcriptomic/proteomic datasets to elucidate its role in glucose homeostasis?

- Methodological Answer : Employ multi-omics integration pipelines (e.g., mixOmics, WGCNA) to correlate M11 levels with gene/protein expression patterns. Prioritize pathways like insulin signaling (IRS1, AKT2) or glycine degradation (GLDC, AMT) using enrichment tools. Validate findings with CRISPR-Cas9-mediated gene silencing in cell lines .

Q. What are critical considerations for designing stability studies of M11 under varying physiological conditions?

- Methodological Answer : Assess stability in pH-adjusted buffers (pH 1.2–7.4) and biological matrices (plasma, liver microsomes) at 37°C. Use accelerated stability testing (40°C/75% RH) to predict shelf-life. Monitor degradation products via LC-HRMS and apply kinetic modeling (e.g., Arrhenius equation) to extrapolate long-term stability .

Data Interpretation and Contradiction Management

Q. How should researchers validate M11's role in glycine degradation or glyoxylate metabolism pathways?

- Methodological Answer : Combine isotopic tracing (13C-glycine) with enzyme activity assays (e.g., GLDC activity in mitochondrial fractions). Cross-reference with Reactome pathways (R-HSA-389661) and knockout models to confirm pathway involvement. Use Mendelian randomization in human cohorts to assess causality .

Q. What statistical approaches resolve contradictions in M11's reported efficacy across studies?

- Methodological Answer : Apply Bayesian hierarchical models to pool data from heterogeneous studies while accounting for covariates (e.g., dosage, comorbidities). Use leave-one-out cross-validation to identify outlier studies. Sensitivity analyses should test robustness to publication bias via funnel plots .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.